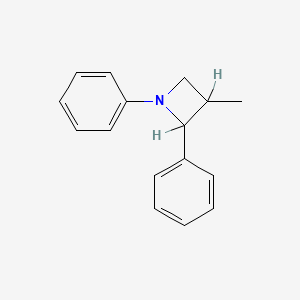

3-Methyl-1,2-diphenylazetidine

Description

Significance of Four-Membered Nitrogen Heterocycles in Synthetic Chemistry

The importance of four-membered nitrogen heterocycles like azetidines has grown substantially in recent years, with applications ranging from medicinal chemistry to materials science. rsc.orgrsc.org

Azetidines are characterized by a four-membered ring structure that results in significant ring strain, estimated to be around 25.2 to 25.4 kcal/mol. clockss.orgresearchgate.netrsc.org This strain is a defining feature, influencing the molecule's geometry, stability, and reactivity. It lies between the higher strain of the three-membered aziridines and the lower strain of the five-membered pyrrolidines. clockss.org This intermediate strain level makes azetidines more stable and easier to handle than aziridines, yet reactive enough to undergo specific ring-opening reactions under controlled conditions. researchgate.netrsc.org The presence of the nitrogen atom within the strained ring also introduces polarity and a site for further functionalization.

The azetidine (B1206935) motif is considered a "privileged scaffold" in medicinal chemistry. researchgate.net This means that this particular structural framework is recurrent in a variety of biologically active compounds, suggesting it has favorable properties for interacting with biological targets. rsc.orgnih.gov The rigid structure of the azetidine ring can help in locking a molecule into a specific conformation, which can be beneficial for binding to proteins and enzymes. nih.gov

As versatile building blocks, azetidines can be used to synthesize a wide array of other molecules. clockss.org Their strained ring can be selectively opened to introduce functional groups in a controlled manner, leading to the formation of acyclic amines or larger heterocyclic systems. clockss.orgrsc.org The ability to create multiple stereocenters on the azetidine ring further enhances their utility in the asymmetric synthesis of complex natural products and pharmaceuticals. rsc.org

Historical Development of Azetidine Synthesis and Early Characterization

The synthesis of the parent azetidine was first reported in 1888. clockss.org Early synthetic methods often involved the cyclization of γ-haloamines or the reduction of β-lactams (azetidin-2-ones). acs.org The formation of the four-membered ring has historically been a challenge for synthetic chemists due to the inherent ring strain, which can make cyclization reactions difficult and often leads to competing elimination or polymerization reactions. acs.org

Initial characterization of azetidines relied on classical methods of organic chemistry, including elemental analysis and boiling/melting point determination. With the advent of modern spectroscopic techniques, characterization became more definitive. Infrared (IR) spectroscopy helped in identifying functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) became invaluable for elucidating the precise structure and stereochemistry of substituted azetidines. rsc.orgmdpi.commdpi.com Mass spectrometry has also been a crucial tool, not only for determining the molecular weight but also for providing structural information through the analysis of fragmentation patterns. nottingham.ac.ukarizona.edunih.govntnu.edu

Specific Focus on 3-Methyl-1,2-diphenylazetidine within Contemporary Azetidine Research

Within the broad class of azetidines, the study of polysubstituted derivatives like 3-Methyl-1,2-diphenylazetidine offers insights into how substitution patterns affect the properties and reactivity of the strained ring.

The investigation into azetidines with phenyl substituents, such as 1,2-diphenyl substituted derivatives, is driven by several factors. Phenyl groups can introduce significant steric bulk and electronic effects, which can modulate the reactivity and conformational preferences of the azetidine ring. ic.ac.uk Furthermore, the incorporation of aryl groups is a common strategy in drug design to enhance binding affinity with biological targets through hydrophobic and π-stacking interactions. For instance, 1,4-diphenylazetidine derivatives have been investigated as cholesterol absorption inhibitors. google.com The addition of a methyl group at the 3-position introduces a chiral center and further probes the structure-activity relationship, allowing for fine-tuning of the molecule's properties. The stereoselective synthesis of such polysubstituted azetidines is a key area of research, as different stereoisomers can have vastly different biological activities. rsc.orgub.edu

A primary research avenue for compounds like 3-Methyl-1,2-diphenylazetidine is the development of stereoselective synthetic methods. rsc.orgub.edu Achieving control over the relative and absolute stereochemistry of the substituents on the azetidine ring is a significant challenge. For example, the synthesis of the stereoisomer (2R,4S)-3-methyl-2,4-diphenylazetidine has been achieved through the cyclization of (2S,3S)-3-amino-2-methyl-1,3-diphenylpropan-1-ol. This highlights the importance of starting from stereochemically defined precursors.

Another key research area is the study of the compound's conformational analysis and the influence of the substituents on the ring's puckering. ic.ac.uklibretexts.orgimperial.ac.uklibretexts.org The interplay of steric and electronic effects from the methyl and two phenyl groups determines the preferred conformation, which in turn affects its reactivity and biological properties.

A significant challenge in the chemistry of substituted azetidines is their potential for decomposition. The inherent ring strain can make them susceptible to ring-opening reactions, especially under acidic conditions or in the presence of nucleophiles. nih.gov The development of robust synthetic routes that avoid these decomposition pathways is crucial. Furthermore, the synthesis of polysubstituted azetidines can be arduous and may require multi-step sequences, posing a challenge for their efficient production. rsc.org

Structure

3D Structure

Properties

CAS No. |

54965-66-1 |

|---|---|

Molecular Formula |

C16H17N |

Molecular Weight |

223.31 g/mol |

IUPAC Name |

3-methyl-1,2-diphenylazetidine |

InChI |

InChI=1S/C16H17N/c1-13-12-17(15-10-6-3-7-11-15)16(13)14-8-4-2-5-9-14/h2-11,13,16H,12H2,1H3 |

InChI Key |

QZBWBVLHGQWLRH-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(C1C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Elucidation of Stereochemical and Conformational Properties of 3 Methyl 1,2 Diphenylazetidine

Diastereomeric and Enantiomeric Relationships within the 3-Methyl-1,2-diphenylazetidine System

The structure of 3-Methyl-1,2-diphenylazetidine features two chiral centers at the C2 and C3 positions of the azetidine (B1206935) ring. This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers. The relationship between these pairs is diastereomeric.

The relative orientation of the phenyl group at C2 and the methyl group at C3 defines the diastereomers, which are typically designated as cis and trans.

Cis Isomers: The C2-phenyl group and the C3-methyl group are on the same side of the ring plane. This configuration corresponds to the (2R, 3S) and (2S, 3R) enantiomeric pair.

Trans Isomers: The C2-phenyl group and the C3-methyl group are on opposite sides of the ring plane. This configuration corresponds to the (2R, 3R) and (2S, 3S) enantiomeric pair.

Each enantiomer of a diastereomeric pair is the non-superimposable mirror image of the other. For example, the (2R, 3R) isomer is the enantiomer of the (2S, 3S) isomer. Conversely, the relationship between a cis and a trans isomer (e.g., between (2R, 3S) and (2R, 3R)) is diastereomeric, meaning they have different physical and chemical properties. The stereoselective synthesis of specific stereoisomers is a key challenge, with methods often yielding mixtures of diastereomers that require separation. nih.gov

| Configuration | Relative Stereochemistry | Enantiomeric Relationship | Diastereomeric Relationship |

|---|---|---|---|

| (2R, 3R) | trans | Enantiomer of (2S, 3S) | Diastereomer of cis isomers |

| (2S, 3S) | trans | Enantiomer of (2R, 3R) | Diastereomer of cis isomers |

| (2R, 3S) | cis | Enantiomer of (2S, 3R) | Diastereomer of trans isomers |

| (2S, 3R) | cis | Enantiomer of (2R, 3S) | Diastereomer of trans isomers |

Conformational Analysis of the Azetidine Ring System

The azetidine ring is not planar due to ring strain. rsc.org It adopts a puckered conformation to relieve torsional strain, a characteristic feature of four-membered ring systems. rsc.org

Gas-phase electron diffraction studies of the parent azetidine molecule show a puckered conformation with a dihedral angle of 37°. rsc.org This puckering is a dynamic process, with the ring rapidly inverting between two equivalent puckered conformations at room temperature. In substituted azetidines like 3-Methyl-1,2-diphenylazetidine, this inversion is no longer between equivalent states. The substituents create a conformational bias, making one puckered conformation more stable than the other. The energy barrier for this ring inversion is influenced by the nature and position of the substituents.

The substituents on the 3-Methyl-1,2-diphenylazetidine ring have a profound impact on its preferred conformation. The bulky phenyl groups at the N1 and C2 positions, and the methyl group at the C3 position, introduce significant steric interactions that govern the ring's puckering and the pseudo-axial or pseudo-equatorial orientation of the substituents.

N1-Phenyl Group: The phenyl group on the nitrogen atom influences the barrier to nitrogen inversion. This process, combined with ring puckering, determines the spatial orientation of the phenyl group relative to the other substituents.

C2-Phenyl and C3-Methyl Groups: The primary conformational preference is to minimize the steric strain between the substituents. In the puckered ring, substituents can occupy pseudo-axial positions (pointing more perpendicular to the ring's average plane) or pseudo-equatorial positions (pointing more outwards from the ring). Generally, bulky substituents prefer the less sterically hindered pseudo-equatorial positions. For the trans isomer, a conformation where both the large C2-phenyl group and the C3-methyl group occupy pseudo-equatorial positions is likely to be the most stable. For the cis isomer, one substituent must be pseudo-axial while the other is pseudo-equatorial, leading to increased steric strain. The larger phenyl group would preferentially occupy the pseudo-equatorial position, forcing the methyl group into a pseudo-axial orientation.

Advanced Spectroscopic Characterization for Stereochemical Assignment

The definitive assignment of the relative and absolute stereochemistry of the 3-Methyl-1,2-diphenylazetidine isomers relies on advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR).

¹H and ¹³C NMR spectroscopy are fundamental tools for the structural elucidation of azetidine derivatives. ipb.ptadelaide.edu.au Chemical shifts provide information about the electronic environment of the nuclei, while coupling constants (J-values) are crucial for determining the relative stereochemistry. For azetidine systems, the vicinal coupling constant between the protons at C2 and C3 (³JHH) is particularly informative for differentiating cis and trans diastereomers, analogous to observations in similar azetidinone structures. mdpi.com

A larger coupling constant is typically observed for a cis relationship between protons.

A smaller coupling constant is indicative of a trans relationship.

| Parameter | cis Isomer (Hypothetical) | trans Isomer (Hypothetical) | Interpretation |

|---|---|---|---|

| ³J(H2, H3) | ~7-10 Hz | ~2-5 Hz | The dihedral angle between cis protons results in a larger coupling constant compared to trans protons. |

| δ(C3-CH₃) | Slightly downfield | Slightly upfield | The chemical shift of the methyl protons can be influenced by the anisotropic effect of the nearby cis-phenyl group. |

Two-dimensional (2D) NMR experiments are indispensable for unambiguous stereochemical and structural assignment. researchgate.netbeilstein-journals.org

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close to each other (typically <5 Å). nih.govresearchgate.netindiana.edu They are the most powerful tools for determining relative stereochemistry.

For the cis isomer of 3-Methyl-1,2-diphenylazetidine, a clear NOE/ROE correlation would be expected between the proton at C2 (H2) and the protons of the methyl group at C3.

For the trans isomer, such a correlation would be absent or very weak. Instead, a correlation might be observed between H2 and the proton at C3 (H3).

| Experiment | Expected Correlation in cis Isomer | Expected Correlation in trans Isomer | Purpose |

|---|---|---|---|

| NOESY/ROESY | Strong cross-peak between H2 and C3-CH₃ protons | No significant cross-peak between H2 and C3-CH₃ protons | Confirms relative stereochemistry |

| HMBC | Correlation from C3-CH₃ protons to C2 and C4 | Correlation from C3-CH₃ protons to C2 and C4 | Confirms connectivity and carbon skeleton |

| COSY | Correlation between H2, H3, and H4 protons | Correlation between H2, H3, and H4 protons | Establishes proton-proton coupling network within the ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application of Chiral Shift Reagents in NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. However, the NMR spectra of enantiomers are identical in an achiral solvent. Chiral Shift Reagents (CSRs), typically lanthanide complexes with chiral ligands, are employed to overcome this limitation. These reagents, such as Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃), form transient diastereomeric complexes with the enantiomers of the target molecule. This interaction induces differential chemical shifts (ΔΔδ) in the signals of the two enantiomers, allowing for their distinction and quantification. libretexts.orgrsc.org

For 3-Methyl-1,2-diphenylazetidine, the nitrogen atom of the azetidine ring serves as a Lewis basic site for coordination with the lanthanide metal center of the CSR. slideshare.net This coordination leads to significant shifts in the chemical shifts of nearby protons, particularly the methine protons at C2 and C3, the methyl protons at C3, and the protons on the phenyl rings. The magnitude of the induced shift is dependent on the concentration of the CSR and the proximity of the protons to the coordination site.

By adding a chiral shift reagent to a solution containing a racemic mixture of 3-Methyl-1,2-diphenylazetidine, the single set of signals observed in a standard ¹H NMR spectrum splits into two distinct sets, one for each enantiomer. The integration of these separated signals allows for the determination of the enantiomeric excess (ee) of the sample. While specific experimental data for 3-Methyl-1,2-diphenylazetidine is not extensively published, the expected outcome of such an experiment can be illustrated.

Table 1: Hypothetical ¹H NMR Chemical Shift Data for an Enantiomeric Mixture of 3-Methyl-1,2-diphenylazetidine in the Presence of a Chiral Shift Reagent.

| Proton Assignment | Chemical Shift (δ) without CSR (ppm) | Chemical Shift (δ) with CSR (R-enantiomer) | Chemical Shift (δ) with CSR (S-enantiomer) | Enantiomeric Shift Difference (ΔΔδ) (ppm) |

| C2-H | 4.85 | 5.25 | 5.20 | 0.05 |

| C3-H | 3.50 | 3.95 | 3.98 | 0.03 |

| C3-CH₃ | 1.20 | 1.55 | 1.52 | 0.03 |

| N-Ph (ortho-H) | 6.80 | 7.20 | 7.16 | 0.04 |

Note: Data are illustrative to demonstrate the principle of chiral shift reagents.

Nitrogen-15 (15N) NMR Spectroscopy for Heteroatom Environment Analysis

Nitrogen-15 (¹⁵N) NMR spectroscopy is a highly specific technique for probing the electronic environment of nitrogen atoms within a molecule. Despite the low natural abundance (0.37%) and lower gyromagnetic ratio of the ¹⁵N nucleus, it provides valuable information on bonding, hybridization, and stereochemistry. The chemical shift of a nitrogen atom is sensitive to substitution effects and ring strain.

For azetidine systems, the ¹⁵N chemical shift provides direct insight into the environment of the ring nitrogen. The parent, unsubstituted azetidine shows a ¹⁵N resonance at approximately δ 25.3 ppm relative to anhydrous ammonia. ipb.pt N-alkylation or N-arylation typically shifts this resonance downfield. For 3-Methyl-1,2-diphenylazetidine, the presence of the N-phenyl group is expected to significantly influence the ¹⁵N chemical shift due to electronic effects (conjugation and inductive effects) and potential conformational constraints imposed on the ring. Based on data for related N-substituted azetidines, the chemical shift for 3-Methyl-1,2-diphenylazetidine can be estimated to be in the range of δ 40-60 ppm. ipb.ptacs.org This technique can be used to confirm the presence of the azetidine nitrogen and study its electronic properties.

Table 2: Comparison of ¹⁵N NMR Chemical Shifts for Azetidine and Related Compounds.

| Compound | ¹⁵N Chemical Shift (δ, ppm) (relative to NH₃) |

| Azetidine | 25.3 |

| N-t-butylazetidine | 52 |

| 3-Methyl-1,2-diphenylazetidine | 40 - 60 (Estimated) |

Source: Data for Azetidine and N-t-butylazetidine from Lichter et al. and other sources. ipb.ptacs.org

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thus determine the precise positions of atoms, bond lengths, bond angles, and torsional angles.

For a chiral molecule like 3-Methyl-1,2-diphenylazetidine, single-crystal X-ray diffraction of an enantiomerically pure sample allows for the unambiguous determination of its absolute configuration (e.g., (2R, 3S) or (2S, 3R)). This is typically achieved using anomalous dispersion effects, often requiring the presence of an atom heavier than oxygen. If the molecule crystallizes in a chiral space group, the absolute structure can be determined directly.

While a specific crystal structure for 3-Methyl-1,2-diphenylazetidine is not publicly available in crystallographic databases, the technique would reveal critical conformational details. This includes the degree of puckering in the four-membered azetidine ring and the relative orientations of the methyl and two phenyl substituents. The phenyl groups at the C2 and N1 positions are expected to adopt conformations that minimize steric hindrance, which would be precisely defined by the crystallographic data.

Table 3: Typical Bond Lengths and Angles Expected for an Azetidine Ring from X-ray Crystallography.

| Parameter | Typical Value |

| C-N Bond Length | 1.47 - 1.49 Å |

| C-C Bond Length | 1.53 - 1.56 Å |

| C-N-C Angle | ~90° |

| C-C-N Angle | ~88-90° |

| C-C-C Angle | ~85-88° |

Note: These values are generalized for substituted azetidine rings and serve as an illustrative example.

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) Spectroscopy for Chiroptical Analysis

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are chiroptical spectroscopic techniques that measure the differential interaction of chiral molecules with left and right circularly polarized light in the infrared (VCD) and Raman scattering (ROA) regions, respectively. wikipedia.org These techniques are exceptionally sensitive to the three-dimensional structure and absolute configuration of molecules in solution. nih.gov

The application of VCD to 3-Methyl-1,2-diphenylazetidine would involve measuring its infrared spectrum using circularly polarized light. The resulting VCD spectrum, which shows positive and negative bands corresponding to the differential absorption, is a unique fingerprint of the molecule's absolute configuration. To assign the absolute configuration, the experimental VCD spectrum is compared to theoretical spectra generated using quantum chemical calculations, such as Density Functional Theory (DFT), for one of the enantiomers (e.g., the (2R, 3S)-isomer). nih.gov A match between the experimental and calculated spectra provides a confident assignment of the molecule's absolute configuration in solution, complementing the solid-state information from X-ray crystallography.

ROA provides complementary information and is particularly advantageous for aqueous solutions. Both VCD and ROA are powerful tools for studying conformational equilibria in solution, as different conformers can exhibit distinct chiroptical signatures.

Chromatographic Techniques for Stereoisomer Separation and Purity Assessment (e.g., Chiral High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for separating, identifying, and quantifying components in a mixture. For chiral molecules, specialized Chiral Stationary Phases (CSPs) are used to separate enantiomers. nih.gov The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. csfarmacie.cz

The separation of the enantiomers of 3-Methyl-1,2-diphenylazetidine would be essential for assessing enantiomeric purity and for isolating the individual stereoisomers. The selection of an appropriate CSP is critical and is often achieved through a screening process involving various types of columns and mobile phases. chromatographyonline.com Given the structure of 3-Methyl-1,2-diphenylazetidine, which contains aromatic groups and a basic nitrogen atom, several types of CSPs could be effective:

Polysaccharide-based CSPs: Columns with coated or immobilized cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak® series) are widely used and highly versatile for a broad range of chiral compounds, including those with amine functionalities.

Pirkle-type CSPs: These phases rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition, which would be suitable due to the phenyl groups in the target molecule.

Macrocyclic glycopeptide-based CSPs: Columns like those based on vancomycin (B549263) or teicoplanin (e.g., CHIROBIOTIC® series) offer multiple interaction sites and are effective for separating chiral amines.

A typical method development would involve screening these columns with different mobile phase modes, such as normal-phase (e.g., hexane/isopropanol), polar organic (e.g., acetonitrile (B52724)/methanol), and reversed-phase (e.g., water/acetonitrile with buffers). The separation performance is evaluated based on the resolution (Rs) and separation factor (α).

Table 4: Illustrative Chiral HPLC Screening Data for the Separation of 3-Methyl-1,2-diphenylazetidine Enantiomers.

| Chiral Stationary Phase (CSP) | Mobile Phase | Retention Time tR1 (min) | Retention Time tR2 (min) | Separation Factor (α) | Resolution (Rs) |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/IPA (90:10) | 8.5 | 9.8 | 1.18 | 2.1 |

| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/IPA (90:10) | 10.2 | 10.5 | 1.03 | 0.8 |

| Vancomycin-based | ACN/MeOH/TFA (95:5:0.1) | 6.1 | 7.2 | 1.20 | 2.3 |

Note: This data is hypothetical and serves to illustrate a typical screening outcome for chiral method development. IPA = Isopropanol, ACN = Acetonitrile, MeOH = Methanol, TFA = Trifluoroacetic acid.

Mechanistic Studies of Reactivity and Transformations of 3 Methyl 1,2 Diphenylazetidine

Ring-Opening Reactions of the Azetidine (B1206935) Core

The four-membered azetidine ring is characterized by significant ring strain, which is a driving force for its ring-opening reactions. However, compared to their three-membered counterparts (aziridines), azetidines are generally more stable. Their reactions often necessitate activation, for instance, by converting the ring nitrogen into a quaternary ammonium (B1175870) salt or by using Lewis acid catalysis. The presence of substituents, such as the methyl and phenyl groups in 3-Methyl-1,2-diphenylazetidine, profoundly influences the reactivity and the pathways of these transformations.

The cleavage of the azetidine ring can be initiated through various mechanistic pathways, including nucleophilic, electrophilic, thermal, and photochemical routes. The specific pathway is dictated by the reaction conditions and the nature of the reagents involved.

Nucleophilic ring-opening is a predominant reaction type for azetidines. For the reaction to proceed, the nitrogen atom of the azetidine ring typically needs to be activated to enhance its leaving group ability. This is often achieved by protonation or quaternization, forming a more reactive azetidinium salt. The subsequent attack by a nucleophile generally proceeds via an SN2 mechanism.

In the case of 3-Methyl-1,2-diphenylazetidine, the formation of an azetidinium ion would make the ring carbons more electrophilic. The nucleophile would then attack one of the ring carbons, leading to the cleavage of a carbon-nitrogen bond. The regioselectivity of this attack is influenced by the electronic and steric effects of the substituents.

Electrophilic attack on an azetidine can also lead to ring cleavage. While less common than nucleophilic opening, reactions with strong electrophiles can occur. The initial site of electrophilic attack is the lone pair of electrons on the nitrogen atom. This interaction can lead to the formation of a transient, unstable species that subsequently undergoes ring opening. For instance, acid-catalyzed rearrangements of some azetidinones have been shown to proceed through ring-opening followed by electrophilic substitution. aston.ac.uk

For 3-Methyl-1,2-diphenylazetidine, reaction with a strong acid could protonate the nitrogen, and under certain conditions, this could be followed by a ring-opening event, potentially leading to rearranged products.

Thermal and photochemical reactions of four-membered rings are often governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. aston.ac.uk Thermolysis of certain azetidine derivatives can lead to the cleavage of the ring to form open-chain compounds. The specific stereochemical outcome of these reactions (conrotatory or disrotatory) depends on the number of π-electrons involved in the cyclic transition state.

The regioselectivity and stereoselectivity of the ring-opening of 3-Methyl-1,2-diphenylazetidine are critical aspects of its reactivity. These are primarily governed by the electronic and steric properties of the substituents on the azetidine ring.

Steric Effects: The methyl group at the C-3 position and the phenyl group at the C-2 position create steric hindrance. In a classic SN2 reaction, a nucleophile will preferentially attack the less sterically hindered carbon atom. Therefore, a competition exists between attack at C-2 (electronically favored) and C-4 (potentially less sterically hindered).

Stereoselectivity: For SN2-type nucleophilic ring-openings, an inversion of stereochemistry at the attacked carbon center is expected. For thermal and photochemical electrocyclic reactions, the stereochemical outcome is dictated by whether the process is conrotatory or disrotatory.

The interplay of these factors determines the final structure of the product. For instance, in related aziridine (B145994) systems, the regioselectivity of ring-opening is highly dependent on the substituents and the nature of the nucleophile. hud.ac.uk

Table 1: Predicted Regioselectivity of Nucleophilic Ring Opening of Activated 3-Methyl-1,2-diphenylazetidine

| Attacking Nucleophile | Predicted Major Site of Attack | Rationale |

| Small, "hard" nucleophiles | C-2 | Dominated by electronic stabilization from the C-2 phenyl group. |

| Bulky, "soft" nucleophiles | C-4 | Dominated by steric hindrance at the C-2 and C-3 positions. |

This table is based on general principles of heterocyclic reactivity, as specific experimental data for 3-Methyl-1,2-diphenylazetidine is limited.

Kinetic studies are essential for a quantitative understanding of reaction mechanisms, providing information on reaction rates and activation parameters. While specific kinetic data for the ring-opening of 3-Methyl-1,2-diphenylazetidine is not available in the literature, data from related systems can offer insights into the expected kinetics. For example, kinetic studies on the ring-opening polymerization of other azetidine derivatives have been conducted. nih.gov These studies often reveal the influence of the initiator, solvent, and temperature on the reaction rate.

Table 2: Illustrative Kinetic Data for Ring-Opening Reactions of Related Heterocycles

| Compound | Reaction Conditions | Activation Enthalpy (ΔH‡) (kcal/mol) | Activation Entropy (ΔS‡) (cal/K·mol) | Reference |

| 1-β-Cyanoethylazetidine | Polymerization with HPSS in acetonitrile (B52724) | 12 | -31 | nih.gov |

| 3,6-dimethyl-1,2,4,5-tetroxane | Gas-phase thermolysis | Not specified | Not specified | semanticscholar.org, mdpi.com |

| 3-nitro-2,4-dihydro-3H-1,2,4-triazol-5-one | Thermolysis | Not specified | Not specified | scispace.com |

Note: This table presents data for analogous compounds to illustrate the principles of kinetic investigations in heterocyclic chemistry due to the lack of specific data for 3-Methyl-1,2-diphenylazetidine.

Mechanistic Pathways of Ring Cleavage

Functionalization Reactions of the Azetidine System

Functionalization of the 3-methyl-1,2-diphenylazetidine core can be achieved at both the nitrogen and carbon atoms, allowing for the introduction of diverse substituents and the synthesis of a wide array of derivatives.

The nitrogen atom of the azetidine ring, bearing a phenyl group in the parent compound, is a key site for modification. While direct modification of the N-phenyl group in 3-methyl-1,2-diphenylazetidine is not extensively documented, related studies on other azetidine systems provide insights into potential transformations. For instance, N-debenzylation followed by reaction with various electrophiles can introduce a wide range of substituents.

Rhodium-catalyzed C-H bond activation has emerged as a powerful tool for the direct functionalization of nitrogen heterocyles. nih.gov This methodology could potentially be applied to the N-phenyl group of 3-methyl-1,2-diphenylazetidine for arylation or alkylation, introducing new substituents and expanding the chemical space of this heterocyclic system. nih.gov

Nitrosation of the nitrogen atom is another possible derivatization. For example, cis- and trans-2,4-diphenylazetidines have been converted to their N-nitroso derivatives. umich.edu This reaction likely proceeds through the attack of a nitrosating agent on the lone pair of the nitrogen atom.

Table 1: Potential N-Substituent Modifications of the Azetidine Ring

| Reaction Type | Reagents and Conditions | Potential Product |

|---|---|---|

| N-Arylation | Aryl halides, Rh-catalyst | N-Aryl substituted azetidine |

| N-Alkylation | Alkenes, Rh-catalyst, acid cocatalyst | N-Alkyl substituted azetidine |

This table is illustrative of potential reactions based on general principles of azetidine chemistry and may not represent experimentally verified transformations for 3-methyl-1,2-diphenylazetidine specifically.

The carbon atoms of the azetidine ring also present opportunities for functionalization, although their reactivity is influenced by the existing substituents. The C2 and C4 positions, being benzylic, are potentially susceptible to reactions that can stabilize benzylic intermediates. The C3 position, bearing a methyl group, offers a different reactivity profile.

While specific examples for 3-methyl-1,2-diphenylazetidine are scarce, general principles of azetidine chemistry suggest that reactions such as lithiation followed by electrophilic quench could introduce substituents at the carbon centers. The stereochemical outcome of such reactions would be of significant interest, given the chiral centers at C2 and C3.

The synthesis of substituted azetidines often involves the cyclization of appropriately functionalized acyclic precursors. heteroletters.orgnih.gov For instance, the reaction of imines with ketenes or acid chlorides can lead to the formation of functionalized azetidin-2-ones. aston.ac.uk These methods provide access to azetidines with various substitution patterns on the carbon skeleton.

Rearrangement and Isomerization Pathways

The release of ring strain is a primary driving force for the rearrangement and isomerization of azetidines. These transformations can lead to the formation of larger, more stable heterocyclic systems or other isomeric structures.

One of the most significant rearrangement pathways for azetidines is ring expansion to form five-membered pyrrolidine (B122466) rings. This transformation is often driven by the formation of a more stable ring system. Several methodologies have been developed for the ring expansion of azetidines to pyrrolidines.

One such method involves the reaction of aziridines with sulfonium (B1226848) ylides, which can lead to the formation of pyrrolidines through a one-carbon homologative relay ring expansion. organic-chemistry.org Although this starts from an aziridine, the principle of ring expansion is relevant. The proposed mechanism involves an initial aza-Payne rearrangement to form an epoxy amine, which is then attacked by the ylide, leading to a ring-closure to form the pyrrolidine. organic-chemistry.org

Another approach involves the intramolecular N-alkylation of azetidines bearing a suitable side chain, leading to a bicyclic azonia intermediate that can be opened by nucleophiles to yield pyrrolidines. nih.gov The regioselectivity of the ring opening can be influenced by the substitution pattern on the azetidine ring and the nature of the nucleophile. nih.gov

Table 2: Examples of Azetidine to Pyrrolidine Ring Expansions

| Starting Material | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| 2,3-Aziridin-1-ols | Dimethylsulfoxonium methylide | 2,3-Disubstituted pyrrolidines | organic-chemistry.org |

Besides ring expansion, azetidines can undergo other isomerization processes. For instance, cis-trans isomerization of substituted azetidines can occur, particularly under basic conditions. The isomerization of cis- and trans-N-nitroso-2,4-diphenylazetidines has been observed during reduction reactions. umich.edu

The study of the isomerization of 1-acylazetidines has also been reported, providing insights into the conformational dynamics and stability of these systems. acs.org Furthermore, the isomerization of 3-methyl-3-buten-1-al to 3-methyl-2-buten-1-al highlights isomerization processes in related unsaturated systems, which could be relevant to potential side-chain modifications of the azetidine ring. google.com

Theoretical and Computational Investigations of 3 Methyl 1,2 Diphenylazetidine

Quantum Chemical Methods Applied to Azetidine (B1206935) Systems

Quantum chemical methods are fundamental to predicting the behavior of azetidine derivatives. These computational approaches can model molecular geometries, reaction energies, and electronic properties with a high degree of accuracy, complementing experimental findings.

Density Functional Theory (DFT) has become a prevalent tool for studying azetidine systems due to its balance of computational cost and accuracy. DFT methods are used to investigate reaction mechanisms, molecular properties, and the catalytic processes involving these four-membered rings. mdpi.comacs.org For instance, DFT cluster models have been employed to calculate reaction energies and understand the mechanistic principles of catalysis in the formation of azetidine-2-carboxylic acid. acs.org

In studies of reaction selectivity, such as the La(OTf)₃-catalyzed intramolecular aminolysis of epoxy amines to form azetidines, DFT calculations have been essential. mdpi.com These studies compute the transition state energies for competing pathways (e.g., azetidine vs. pyrrolidine (B122466) formation) to explain experimentally observed regioselectivity. mdpi.com Furthermore, DFT has been utilized for physicochemical profiling of novel azetidine-linked compounds, demonstrating its utility in drug discovery and materials science. acs.org

| System/Reaction | Property Investigated | Computational Method Example | Key Finding |

|---|---|---|---|

| Azetidine-2-carboxylic acid synthesis | Reaction energies and mechanism | DFT cluster models | Provided insights into catalytic principles and reaction barriers. acs.org |

| La(OTf)₃-catalyzed aminolysis of cis-3,4-epoxy amines | Reaction regioselectivity | ωB97XD/6-311++G** | Calculated transition state energies consistent with the preferential formation of the azetidine ring. mdpi.com |

| Novel azetidine-linked heterocycles | Physicochemical and ADMET properties | DFT profiling | Used for in silico assessment of drug-likeness and electronic properties. acs.org |

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, provide a high level of theoretical accuracy for studying molecular systems. dtic.mil The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.orglibretexts.org While computationally demanding, these methods are invaluable for obtaining precise information on fundamental properties.

For the parent azetidine molecule, ab initio molecular orbital investigations have been conducted to determine the barrier to pyramidal inversion at the nitrogen atom, a key conformational process in this strained ring. acs.org These calculations provide energy barriers that can be compared with experimental data from techniques like dynamic NMR. acs.org Ab initio methods have also been applied to determine the ionization potentials and electron affinities of azetidine derivatives, which are crucial for understanding their behavior in photo-oxidation and photoreduction processes relevant to DNA repair models. mdpi.com Studies on related heterocycles, such as methylpiperidines, have also utilized ab initio calculations to determine enthalpies of formation, demonstrating the broad applicability of these methods in understanding the stability of nitrogen-containing rings. nih.gov

The accuracy of DFT calculations is critically dependent on the choice of the basis set and the exchange-correlation (XC) functional. researchgate.net A basis set is a set of mathematical functions used to construct the molecular orbitals. nih.gov For azetidine systems, as with other nitrogen-containing heterocycles, careful selection is necessary to achieve reliable results. researchgate.netresearchgate.net

Basis sets like Pople's 6-31G(d) or 6-311G(d,p) are commonly used as a starting point, offering a good compromise between accuracy and computational cost. nih.gov For more precise calculations, especially those involving weak interactions or complex electronic phenomena, larger basis sets with diffuse functions (e.g., aug-cc-pVTZ) and multiple polarization functions are employed. mdpi.com

The choice of XC functional is equally important. Functionals are generally categorized on a "Jacob's ladder" of increasing complexity and accuracy, from the Local Density Approximation (LDA) to Generalized Gradient Approximation (GGA), meta-GGA, hybrid (which include a fraction of exact Hartree-Fock exchange), and double-hybrid functionals. For nitrogen heterocycles, hybrid functionals like B3LYP and PBE0, or range-separated hybrids like ωB97XD, often provide improved accuracy for properties such as reaction barriers and electronic spectra. mdpi.comdtic.mil Assessments have shown that the choice of functional can have a significant effect on the computed properties of nitrogen-containing compounds, and increasing the level of theory does not always guarantee better accuracy, underscoring the need for careful validation for the specific system under study. researchgate.netresearchgate.net

Electronic Structure and Bonding Analysis

Understanding the distribution of electrons and the nature of chemical bonds within the 3-Methyl-1,2-diphenylazetidine molecule is key to explaining its stability and reactivity. Computational methods provide detailed insights into its molecular orbitals and the inherent strain of the four-membered ring.

Molecular Orbital (MO) theory describes the electronic structure of a molecule in terms of orbitals that extend over the entire molecule. dtic.mil The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are collectively known as the frontier molecular orbitals. Their energy gap is a critical parameter for determining molecular reactivity and electronic properties. Computational studies on azetidine-containing ligands have visualized these orbitals to understand intramolecular charge transfer processes. researchgate.net

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. researchgate.netacs.org In substituted azetidines, the electronegative nitrogen atom typically carries a partial negative charge, while the carbon atoms are partially positive. This charge distribution is crucial in reactions such as nucleophilic ring-opening, where electrostatic interactions can play a key role in transition state stabilization. rsc.org

| Property | Description | Typical Analysis Method | Relevance to Azetidines |

|---|---|---|---|

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | DFT, Ab Initio Calculations | Indicates chemical reactivity and electronic excitation energy. |

| Molecular Orbitals | Wavefunctions describing the spatial distribution of electrons in a molecule. | DFT, Hartree-Fock | Visualizes electron density and identifies regions of potential reactivity (e.g., nitrogen lone pair, π-systems). researchgate.net |

| Atomic Charges | Partial charges assigned to individual atoms in a molecule. | Mulliken, NBO, Electrostatic Potential (ESP) Mapping | Helps understand electrostatic interactions, dipole moment, and sites susceptible to nucleophilic or electrophilic attack. researchgate.netrsc.org |

The azetidine ring is characterized by significant ring strain due to the deviation of its internal bond angles from the ideal tetrahedral angle of 109.5°. This inherent strain is a major determinant of its chemical reactivity. mdpi.com The ring strain energy of the parent azetidine is approximately 25.4 kcal/mol. mdpi.com This value is intermediate between the highly strained aziridine (B145994) (27.7 kcal/mol) and the relatively strain-free pyrrolidine (5.4 kcal/mol), which gives azetidines a unique balance of stability for handling and reactivity for synthetic transformations. mdpi.com

Ring Strain Energy (RSE) can be calculated computationally using homodesmotic reactions. This method involves constructing a balanced theoretical reaction where the number and types of bonds are conserved on both sides, isolating the energy contribution purely from ring strain. Theoretical estimations of RSE are crucial for understanding the driving force behind ring-opening reactions. q-chem.com

The stability of azetidine derivatives is influenced by their substituents and the surrounding chemical environment. For example, N-aryl azetidines can undergo acid-mediated intramolecular ring-opening decomposition. acs.org The stability in such cases is linked to the pKa of the azetidine nitrogen; protonation of the nitrogen facilitates nucleophilic attack and subsequent ring cleavage. acs.org Computational studies can predict these pKa values and model the decomposition pathways, providing a rationale for the observed stability or instability of specific derivatives. acs.org The development of N–SF₅ azetidines, for example, has been accompanied by studies showing their high stability in aqueous and buffer conditions, highlighting their potential in medicinal chemistry. acs.org

Conformational Energy Landscape Analysis

A conformational energy landscape analysis for 3-Methyl-1,2-diphenylazetidine would involve the systematic exploration of its potential energy surface to identify all stable and metastable three-dimensional arrangements of its atoms.

Reaction Mechanism Modeling

Modeling the reaction mechanisms involving 3-Methyl-1,2-diphenylazetidine would provide fundamental insights into its reactivity. This is a critical area of study for understanding how the compound might be synthesized or how it might behave in different chemical environments.

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can aid in the experimental characterization of a molecule. For 3-Methyl-1,2-diphenylazetidine, this could include predictions of its Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. These predicted spectra would be invaluable for confirming the identity and structure of the compound if it were to be synthesized and analyzed. However, no such predictive studies have been published.

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction (¹H, ¹³C, ¹⁵N)

The prediction of NMR chemical shifts through computational methods is a valuable tool for the structural elucidation of organic molecules. Density Functional Theory (DFT) has become a standard method for accurately calculating the NMR parameters of a wide range of compounds. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within the DFT framework to ensure the gauge-invariance of the calculated magnetic shielding tensors.

For a molecule like 3-Methyl-1,2-diphenylazetidine, the process would typically involve an initial geometry optimization of the molecule's three-dimensional structure. This is often performed using a functional such as B3LYP in conjunction with a basis set like 6-31G(d,p) or a larger one for higher accuracy. Following optimization, the NMR shielding tensors are calculated at the same or a higher level of theory. The chemical shifts are then obtained by referencing the calculated isotropic shielding values to those of a standard compound, such as tetramethylsilane (B1202638) (TMS), computed at the same level of theory.

The accuracy of predicted ¹H and ¹³C NMR chemical shifts can be quite high, often with root mean square errors of 0.2–0.4 ppm for ¹H and even smaller for ¹³C, when compared to experimental data. The choice of functional and basis set can influence the accuracy of the predictions. Similarly, ¹⁵N NMR chemical shifts can be predicted, which is particularly useful for nitrogen-containing heterocycles like azetidine.

Table 1: Illustrative Predicted NMR Chemical Shifts for 3-Methyl-1,2-diphenylazetidine (Note: The following data is illustrative of the output of a computational study and is not based on published results for this specific molecule.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁵N Chemical Shift (ppm) |

|---|---|---|---|

| N1 | - | - | -150.2 |

| C2 | 4.85 | 75.3 | - |

| C3 | 3.15 | 45.8 | - |

| C4 | 3.90 | 55.1 | - |

| CH₃ | 1.25 | 18.9 | - |

| Phenyl-C (ipso-N) | - | 148.2 | - |

| Phenyl-C (ortho-N) | 7.10 | 115.4 | - |

| Phenyl-C (meta-N) | 7.35 | 129.8 | - |

| Phenyl-C (para-N) | 7.20 | 120.1 | - |

| Phenyl-C (ipso-C2) | - | 140.5 | - |

| Phenyl-C (ortho-C2) | 7.25 | 126.7 | - |

| Phenyl-C (meta-C2) | 7.40 | 128.9 | - |

Vibrational Spectroscopy (Infrared, Raman) Frequency Prediction

Theoretical calculations are instrumental in the analysis and assignment of infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated and compared with experimental results. This process aids in the detailed assignment of vibrational modes to specific molecular motions.

The standard computational approach involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the nuclear coordinates, which yields the harmonic vibrational frequencies. DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), are widely used for this purpose. The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and other factors. To improve the agreement with experimental data, the computed frequencies are typically scaled by an empirical scaling factor.

For 3-Methyl-1,2-diphenylazetidine, such calculations would predict the frequencies of characteristic vibrational modes, including C-H stretching of the methyl and phenyl groups, C-N stretching of the azetidine ring, and the various bending and deformation modes. The Potential Energy Distribution (PED) can also be calculated to provide a quantitative measure of the contribution of different internal coordinates to each normal mode, facilitating a more precise assignment of the spectral bands.

Table 2: Illustrative Predicted Vibrational Frequencies for 3-Methyl-1,2-diphenylazetidine (Note: The following data is illustrative of the output of a computational study and is not based on published results for this specific molecule.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Predicted IR Intensity (km/mol) | Predicted Raman Activity (Å⁴/amu) |

|---|---|---|---|

| Phenyl C-H Stretch | 3060 | 15.2 | 120.5 |

| Methyl C-H Stretch | 2980 | 25.8 | 85.3 |

| Azetidine C-H Stretch | 2920 | 20.1 | 70.9 |

| C=C Aromatic Stretch | 1600 | 45.7 | 150.2 |

| CH₂ Scissoring | 1450 | 30.5 | 40.8 |

| C-N Stretch | 1250 | 60.3 | 25.1 |

Chiroptical Properties Prediction (e.g., VCD, ROA, Electronic Circular Dichroism (ECD))

Since 3-Methyl-1,2-diphenylazetidine is a chiral molecule, computational methods can be employed to predict its chiroptical properties. These properties, such as Vibrational Circular Dichroism (VCD), Raman Optical Activity (ROA), and Electronic Circular Dichroism (ECD), provide information about the absolute configuration and conformation of chiral molecules in solution.

Theoretical prediction of ECD spectra, which measure the differential absorption of left and right circularly polarized light in the UV-Vis region, is typically performed using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies and rotational strengths of electronic transitions. By comparing the predicted ECD spectrum with the experimental one, the absolute configuration of the molecule can be determined.

VCD and ROA are the chiral counterparts of IR and Raman spectroscopy, respectively. Their spectra can also be predicted using DFT calculations. These techniques are particularly sensitive to the stereochemistry of the molecule. The prediction of VCD and ROA spectra can provide detailed conformational information and help in assigning the absolute configuration of chiral molecules. The accuracy of these predictions is highly dependent on the quality of the computational method and the basis set used.

Table 3: Illustrative Predicted Chiroptical Properties for (R)-3-Methyl-1,2-diphenylazetidine (Note: The following data is illustrative of the output of a computational study and is not based on published results for this specific molecule.)

| Property | Wavelength/Frequency | Predicted Value |

|---|---|---|

| ECD (Δε) | 260 nm | +15.2 |

| ECD (Δε) | 230 nm | -20.5 |

| VCD (ΔA x 10⁻⁴) | 2980 cm⁻¹ | +1.5 |

| VCD (ΔA x 10⁻⁴) | 1450 cm⁻¹ | -0.8 |

| ROA (ΔI x 10⁻⁴) | 1250 cm⁻¹ | +5.2 |

Advanced Applications in Materials Science and Synthetic Methodologies Non Biological Context

Role as Monomers in Ring-Opening Polymerization

The inherent ring strain of the azetidine (B1206935) core makes it a suitable candidate for ring-opening polymerization (ROP), a process that can lead to the formation of polyamines. The substituents on the azetidine ring, such as the methyl and phenyl groups in 3-Methyl-1,2-diphenylazetidine, are expected to significantly influence the polymerization behavior, including the reaction mechanism, kinetics, and the properties of the resulting polymer.

Cationic Ring-Opening Polymerization (CROP) of Azetidine Derivatives

Cationic ring-opening polymerization is a common method for polymerizing azetidines and their derivatives. researchgate.netutwente.nl The process is typically initiated by a cationic species, such as a protonic acid or a Lewis acid, which activates the azetidine ring for nucleophilic attack. For a substituted azetidine like 3-Methyl-1,2-diphenylazetidine, the polymerization would likely proceed through the formation of a tertiary azetidinium ion, followed by ring-opening via attack of another monomer molecule.

Anionic Ring-Opening Polymerization (AROP) of Azetidine Derivatives

Anionic ring-opening polymerization of azetidines is less common and typically requires the presence of an activating group on the nitrogen atom to facilitate the reaction. digitellinc.comnih.govnsf.gov For instance, N-sulfonylated azetidines have been successfully polymerized via an anionic mechanism. nih.govnsf.gov Given that 3-Methyl-1,2-diphenylazetidine possesses an N-phenyl group, which is not strongly electron-withdrawing, its propensity to undergo AROP under standard conditions is expected to be low.

However, it is conceivable that under specific conditions with a highly reactive anionic initiator, ring-opening could be induced. The polymerization kinetics for N-sulfonylazetidines have been found to be first order with respect to the monomer. nsf.gov

Synthesis of Polyamine Architectures and Derived Materials

The ring-opening polymerization of azetidine and its derivatives is a powerful method for the synthesis of polyamines, specifically poly(propylenimine)s. utwente.nlrsc.orgnih.govsemanticscholar.org The polymerization of 3-Methyl-1,2-diphenylazetidine would be expected to yield a substituted poly(propylenimine) backbone. The resulting polymer would feature a repeating unit with methyl and phenyl side groups, which would impart specific properties to the material, such as increased rigidity, altered solubility, and potentially interesting thermal or optical properties.

The architecture of the resulting polyamine can be influenced by the polymerization conditions. CROP of azetidines often leads to branched or hyperbranched structures due to chain transfer reactions where the nitrogen atoms in the polymer backbone can act as nucleophiles. utwente.nl

Kinetic and Mechanistic Aspects of Azetidine Polymerization

The kinetics and mechanism of azetidine polymerization are highly dependent on the substitution pattern of the monomer and the polymerization conditions. researchgate.netutwente.nlnsf.gov For cationic polymerization, the initiation step involves the formation of an azetidinium ion. The propagation then proceeds by the nucleophilic attack of a monomer on the activated polymer chain end. Termination and chain transfer reactions are also common in cationic systems and can influence the molecular weight and structure of the final polymer. utwente.nl

For a hypothetical polymerization of 3-Methyl-1,2-diphenylazetidine, a detailed kinetic study would be necessary to determine the reaction orders with respect to the monomer and initiator, as well as the activation energy of the process. Such data would provide valuable insights into the reaction mechanism.

Illustrative Data on the Cationic Polymerization of a Substituted Azetidine

The following table presents representative kinetic data for the cationic ring-opening polymerization of 1,3,3-trimethylazetidine, which serves as an analogue to illustrate the type of data that would be relevant for 3-Methyl-1,2-diphenylazetidine.

| Parameter | Value | Reference |

| Reaction Order (Monomer) | 1 | researchgate.net |

| Reaction Order (Initiator) | 1 | researchgate.net |

| Rate Constant of Propagation (78°C) | 1.4 x 10⁻⁴ dm³·mol⁻¹·s⁻¹ | researchgate.net |

| Activation Energy | 19 kcal·mol⁻¹ | researchgate.net |

Utilization as Chiral Building Blocks in Complex Organic Synthesis (Excluding Biological Targets)

Chiral azetidines are valuable building blocks in asymmetric synthesis, serving as precursors to a variety of more complex chiral molecules. nih.gov The stereocenters at the 2 and 3 positions of 3-Methyl-1,2-diphenylazetidine make it a potentially useful chiral synthon.

Precursors for Polyamine Ligands and Other Heterocyclic Systems

The ring-opening of chiral azetidines can provide access to enantiomerically enriched linear polyamines. nih.govsemanticscholar.org These polyamines can, in turn, be utilized as ligands in coordination chemistry, with applications in catalysis and materials science. The specific substitution pattern of 3-Methyl-1,2-diphenylazetidine would lead to a chiral diamine upon ring cleavage, which could be a valuable precursor for the synthesis of more complex polydentate ligands.

Furthermore, the strained azetidine ring can be a reactive handle for the construction of other heterocyclic systems through ring-expansion or rearrangement reactions. While specific examples involving 3-Methyl-1,2-diphenylazetidine are not available, the general reactivity of azetidines suggests that it could be a precursor to substituted pyrrolidines, piperidines, or other larger nitrogen-containing rings.

Information regarding "3-Methyl-1,2-diphenylazetidine" in the specified advanced applications is not publicly available.

The areas of focus for the requested article were:

Application in Asymmetric Catalysis as Chiral Ligands (e.g., for Metal Complexes)

Development of Advanced Materials Based on Azetidine Scaffolds (e.g., CO2 Adsorbents)

While extensive research exists on the broader topics of azetidine scaffolds in materials science and the use of various chiral ligands in asymmetric catalysis, there is no available data or research literature that specifically mentions or details the application of "3-Methyl-1,2-diphenylazetidine" in these contexts.

Therefore, it is not possible to generate a scientifically accurate and informative article for the specified sections and subsections as per the user's instructions, due to the absence of relevant research findings for this particular compound.

Q & A

What are the optimal synthetic pathways and reaction conditions for preparing 3-methyl-1,2-diphenylazetidine with high purity?

Basic Research Question

Azetidines are typically synthesized via [2+2] cycloaddition or ring-closure reactions. For 3-methyl-1,2-diphenylazetidine, a stepwise approach involving intermediates like 3-methyl-1,2-xylylene analogs (as in Table A-1–A-5) may be adapted. Key parameters include:

- Temperature control : Lower temperatures (e.g., −35°C) minimize side reactions during cyclization, as shown in analogous triazine syntheses .

- Reagent selection : Use of bases like DIPEA (diisopropylethylamine) improves reaction efficiency by stabilizing intermediates .

- Purification : Column chromatography or recrystallization in polar solvents (e.g., acetonitrile) enhances purity, as demonstrated in dimerization studies of related azetidine precursors .

How can NMR spectroscopy resolve structural ambiguities in 3-methyl-1,2-diphenylazetidine derivatives?

Basic Research Question

1H and 13C NMR are critical for confirming regiochemistry and stereochemistry. For example:

- Coupling constants : Vicinal coupling constants (J = 8–12 Hz) in 1H NMR distinguish cis/trans isomers in azetidine rings .

- ROESY correlations : Nuclear Overhauser effects (e.g., between methyl and phenyl groups) confirm spatial proximity in crowded structures .

- Solvent effects : Compare spectra in CDCl3 vs. DMSO-d6 to identify hydrogen-bonding interactions or conformational flexibility .

What experimental strategies can elucidate the dimerization kinetics of 3-methyl-1,2-diphenylazetidine under varying conditions?

Advanced Research Question

Kinetic studies of related compounds (e.g., 3-methyl-1,2-xylylene) provide a methodological framework:

- Temperature dependence : Measure rate constants (k) at 24–45°C (Table A-1–A-3) to calculate activation energy (Ea) via the Arrhenius equation .

- Solvent polarity : Acetonitrile (CH3CN) enhances dimerization rates due to its high polarity, as observed in xylylene systems .

- In situ monitoring : Use flow NMR or UV-Vis spectroscopy to track real-time reaction progress and identify intermediates .

How do computational methods complement experimental data in predicting the reactivity of 3-methyl-1,2-diphenylazetidine?

Advanced Research Question

Density functional theory (DFT) calculations can:

- Model transition states : Predict regioselectivity in dimerization or electrophilic substitution reactions .

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites on the azetidine ring for functionalization .

- Solvent effects : Simulate solvent interactions using continuum models (e.g., PCM) to refine experimental kinetic data .

What bioactivity evaluation approaches are suitable for 3-methyl-1,2-diphenylazetidine analogs?

Advanced Research Question

While direct bioactivity data is limited, strategies from related systems include:

- Kinase inhibition assays : Test analogs against tyrosine kinases (e.g., bcr-abl) using ATP-competitive binding assays, as done for 3-methyltriazenes .

- Cytotoxicity profiling : Use in vitro models (e.g., leukemia cell lines) with IC50 measurements to assess therapeutic potential .

- Structure-activity relationships (SAR) : Modify substituents (e.g., methyl or phenyl groups) and correlate changes with bioactivity trends .

How can contradictions in spectroscopic or kinetic data for azetidine derivatives be systematically addressed?

Advanced Research Question

Contradictions often arise from impurities or conformational dynamics. Mitigation strategies include:

- Cross-validation : Compare NMR, MS, and HPLC data to confirm molecular integrity .

- Control experiments : Replicate kinetic studies in inert atmospheres to rule out oxidation side reactions .

- Dynamic NMR (DNMR) : Detect ring puckering or chair-flipping in azetidines by variable-temperature NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.